N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are used as antibiotics, diuretics, and anticonvulsants, among other applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperidine ring, and a cyclopropane ring. The benzothiazole and piperidine rings are likely to contribute to the compound’s aromaticity and basicity, respectively .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The benzothiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group might confer some degree of water solubility, while the benzothiazole and piperidine rings might contribute to its lipophilicity .Future Directions
Properties
IUPAC Name |
N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-23-13-7-6-12(17)15-14(13)18-16(24-15)20-8-2-3-10(9-20)19-25(21,22)11-4-5-11/h6-7,10-11,19H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSZJVFVBAKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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